Chemical properties of 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Chemical properties of 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
An In-Depth Technical Guide to the Chemical Properties of 7-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Executive Summary
The 1,5-benzodiazepine scaffold is a cornerstone in medicinal chemistry, renowned for producing compounds with a wide array of biological activities, including anticonvulsant, anti-inflammatory, and sedative properties.[1][2] This guide focuses on a specific, under-documented derivative: 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. The introduction of a fluorine atom is a strategic modification in drug design, often employed to enhance metabolic stability, binding affinity, and bioavailability. This document serves as a comprehensive technical resource for researchers, synthesizing established chemical principles to predict the properties, propose a robust synthetic pathway, and outline a rigorous analytical workflow for the title compound. By grounding our approach in the well-documented chemistry of analogous structures, we provide a foundational guide for the synthesis, characterization, and potential exploration of this promising molecule in drug discovery programs.
Molecular Structure and Core Concepts
1,5-Benzodiazepines are bicyclic heterocyclic compounds featuring a benzene ring fused to a seven-membered diazepine ring with nitrogen atoms at positions 1 and 5.[2] This arrangement is distinct from the more common 1,4-benzodiazepines, which form the basis of many well-known pharmaceuticals like diazepam.[2] The title compound, 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, incorporates three key structural modifications to the core scaffold: a fluorine atom at the 7-position of the aromatic ring, a methyl group at the N-1 position, and a saturated (tetrahydro) diazepine ring. These features are critical in defining its chemical behavior and potential pharmacological profile.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Source |
| Molecular Formula | C₁₀H₁₃FN₂ | Based on chemical structure |
| Molecular Weight | 180.22 g/mol | Calculated from molecular formula |
| Boiling Point | ~270-290 °C | Extrapolated from similar structures like 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine.[3] |
| Density | ~1.1 ± 0.1 g/cm³ | Based on related benzazepine structures.[3] |
| pKa (most basic) | ~4.5 - 5.5 | Estimated based on the aniline-like N-5 nitrogen, with electron-withdrawing effects from the fluoro group. |
| LogP | ~2.0 - 2.5 | Estimated based on the lipophilic benzene ring and methyl group, balanced by the polar N-H and fluorine. |
Proposed Synthesis and Mechanistic Rationale
The most direct and established method for synthesizing 1,5-benzodiazepines is the acid-catalyzed condensation of an o-phenylenediamine with a ketone.[1][5] This approach is highly efficient and applicable to a wide range of substrates.
Proposed Synthetic Pathway:
The synthesis of 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine can be achieved through the reaction of 4-fluoro-N¹-methylbenzene-1,2-diamine with acetone in the presence of an acid catalyst.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-fluoro-N¹-methylbenzene-1,2-diamine (1 mmol) in acetonitrile (10 mL), add acetone (2.5 mmol).
-
Catalysis: Introduce a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a recyclable solid acid like H-MCM-22 (100 mg).[1]
-
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Gentle heating may be applied to increase the reaction rate if necessary.
-
Workup: Upon completion, neutralize the catalyst with a mild base (e.g., aqueous NaHCO₃). Extract the product into an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure compound.
Mechanistic Insight (Causality):
The acid catalyst is crucial for this transformation. It protonates the carbonyl oxygen of acetone, rendering the carbonyl carbon significantly more electrophilic. This activation facilitates the nucleophilic attack by the primary amine (N²) of the diamine. A subsequent dehydration event forms a Schiff base (imine) intermediate. The second, more nucleophilic N¹-methyl amine then attacks the imine carbon in an intramolecular fashion, leading to the formation of the seven-membered diazepine ring after proton transfer.
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound. This self-validating workflow ensures the highest degree of scientific integrity.
Protocol 1: Mass Spectrometry (ESI-MS/MS)
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Expertise: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred initial technique as it is highly sensitive and suitable for polar, thermally labile molecules like benzodiazepines, avoiding the need for derivatization that is often required for Gas Chromatography (GC).[6][7]
-
Methodology:
-
Prepare a dilute solution (~1 µg/mL) of the sample in methanol or acetonitrile.
-
Inject the sample into an LC-MS system equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.
-
Validation Step 1 (MS1): Scan for the protonated molecular ion [M+H]⁺ at an expected m/z of 181.11. The presence of this ion confirms the molecular weight.
-
Validation Step 2 (MS2): Perform tandem MS (MS/MS) on the parent ion (m/z 181.11). The resulting fragmentation pattern provides a structural fingerprint, confirming the connectivity of the molecule.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise: NMR is the definitive method for structural elucidation. A combination of ¹H, ¹³C, and ¹⁹F NMR spectra is required for complete characterization.
-
Methodology:
-
Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire the proton spectrum. Expect to see distinct signals for the aromatic protons (showing coupling to fluorine), the two diastereotopic methylene protons of the diazepine ring, the N-H proton, the N-methyl singlet, and the gem-dimethyl singlet.[8]
-
¹³C NMR: Acquire the carbon spectrum. This will confirm the total number of unique carbon atoms in the molecule.
-
¹⁹F NMR: Acquire the fluorine spectrum. A single resonance will confirm the presence of the fluorine atom and its specific chemical environment.[9] This is a critical, self-validating step for confirming the fluoro-substitution.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC)
-
Expertise: HPLC is the industry standard for determining the purity of pharmaceutical compounds.[10][11] A reverse-phase method provides excellent separation for molecules of this polarity.
-
Methodology:
-
System: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Employ a gradient elution using Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Validation: A pure sample should yield a single, sharp peak. The purity can be calculated from the peak area percentage, with a target of >95% for research purposes.
-
Potential Applications and Future Directions
While the direct biological activity of 7-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is uncharacterized, its structural motifs suggest significant potential in drug discovery. The 1,5-benzodiazepine core is associated with a wide range of CNS activities.[2][12] The 7-fluoro substituent could enhance its pharmacological profile by:
-
Blocking Metabolic Sites: Preventing para-hydroxylation of the benzene ring, a common metabolic pathway, potentially increasing the compound's half-life.
-
Altering Receptor Binding: The high electronegativity of fluorine can modify electronic interactions with target receptors, potentially increasing binding affinity and potency.
This compound serves as an excellent starting point or intermediate for creating libraries of novel CNS-active agents.[3] Further research should focus on its biological screening in assays for anticonvulsant, anxiolytic, and other neurological activities to uncover its therapeutic potential.
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